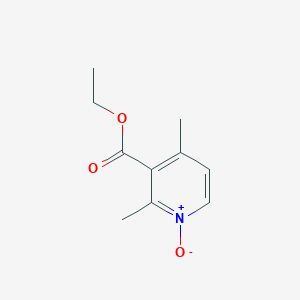

N-Oxide-2,4-dimethyl-3-pyridine carboxylic acid ethyl ester

Description

N-Oxide-2,4-dimethyl-3-pyridine carboxylic acid ethyl ester is a pyridine derivative characterized by an N-oxide functional group, methyl substituents at positions 2 and 4, and an ethyl ester at the 3-carboxylic acid position.

Properties

IUPAC Name |

ethyl 2,4-dimethyl-1-oxidopyridin-1-ium-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-4-14-10(12)9-7(2)5-6-11(13)8(9)3/h5-6H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWGHRKBBEDATQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=C[N+](=C1C)[O-])C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00654229 | |

| Record name | Ethyl 2,4-dimethyl-1-oxo-1lambda~5~-pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405058-67-5 | |

| Record name | Ethyl 2,4-dimethyl-1-oxo-1lambda~5~-pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00654229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Carbonylation of Halogenated Pyridines

A prominent method for preparing pyridine carboxylic acid esters involves the carbonylation of halogenated pyridines using carbon monoxide and alcohols in the presence of palladium catalysts.

- Starting materials: 2,3-dihalopyridines (chlorine or bromine substituted)

- Reagents: Carbon monoxide (CO), C1-C4 alkanols (e.g., ethanol for ethyl esters)

- Catalysts: Palladium complexes with bis-diphenylphosphine ligands

- Conditions: Temperatures between 100–250 °C (preferably 140–195 °C), CO pressure 1–200 bar (preferably 5–50 bar)

- Base: Weak bases to facilitate the reaction

This method allows selective monocarbonylation to form the pyridinecarboxylic acid ester with high yields and selectivity. Reaction times typically range from 1 to 6 hours, with chromatographic monitoring to optimize yield.

| Parameter | Range/Value | Notes |

|---|---|---|

| Temperature | 100–250 °C (opt. 140–195 °C) | High temperature favors yield |

| CO Pressure | 1–200 bar (opt. 5–50 bar) | Elevated pressure required |

| Reaction Time | 1–6 hours | Monitored by chromatography |

| Catalyst | Pd bis-diphenylphosphine complex | Key for selectivity |

| Base | Weak base | Facilitates carbonylation |

This approach is economical and scalable, providing high purity esters suitable for further functionalization.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Aminolysis of the Ethyl Ester Group

The ethyl ester moiety undergoes aminolysis with primary and secondary amines to yield carbamate or amide derivatives. This reaction is influenced by steric and electronic effects of the N-oxide group:

Mechanistic Insight :

-

Base-promoted nucleophilic acyl substitution replaces the ethoxy group with an amine, forming a tetrahedral alkoxide intermediate .

-

The N-oxide group enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack .

Hydrolysis of the Ethyl Ester

The ester hydrolyzes under acidic or basic conditions to form the corresponding carboxylic acid:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| H2O/H+ (acid-catalyzed) | 2,4-dimethyl-3-pyridinecarboxylic acid N-oxide | ~85% | |

| NaOH/H2O (base-promoted) | Carboxylate salt | >90% |

Key Observations :

-

Acid hydrolysis proceeds via protonation of the carbonyl, followed by water nucleophilic attack .

-

Base-promoted saponification irreversibly forms carboxylate salts due to deprotonation .

Nitration

The N-oxide directs electrophilic nitration to the para position relative to the ester group:

| Nitrating Agent | Product | Yield | Source |

|---|---|---|---|

| HNO3/H2SO4 | 4-Nitro-2,4-dimethyl-3-pyridinecarboxylic acid ethyl ester N-oxide | 96.6% |

Regioselectivity : The N-oxide group activates the pyridine ring, favoring nitration at the 4-position .

Photochemical Trifluoromethylation

Under UV light, the N-oxide reacts with trifluoroacetic anhydride (TFAA) to form trifluoromethylated derivatives:

| Conditions | Product | Yield | Source |

|---|---|---|---|

| TFAA, MeCN, 12 h | 3-Trifluoromethyl-2,4-dimethylpyridinecarboxylic acid ethyl ester | 62% |

Mechanism : The N-oxide forms a charge-transfer complex with TFAA, enabling radical trifluoromethylation .

Substitution Reactions

The ester’s ethoxy group participates in nucleophilic substitutions, particularly under acidic conditions:

| Reagent | Product | Yield | Source |

|---|---|---|---|

| PCl3 | 3-Chloro-2,4-dimethylpyridinecarboxylic acid N-oxide | 59% | |

| Grignard reagents (RMgX) | Tertiary alcohol derivatives | 47–65% |

Example : Reaction with methylmagnesium bromide yields 3-(2,4-dimethylpyridin-3-yl)-3-hydroxypropanoate .

Comparative Reactivity with Analogues

The compound’s reactivity differs from structurally similar esters due to the N-oxide’s electron-withdrawing effects:

Scientific Research Applications

While comprehensive data tables and well-documented case studies regarding the applications of "N-Oxide-2,4-dimethyl-3-pyridine carboxylic acid ethyl ester" are not available within the provided search results, the following information can be synthesized:

Synthesis and Reactions of Pyridine Derivatives

Pyridine carboxylic acid esters are important intermediates in the production of herbicides and medications for treating fibrotic diseases . A process for preparing pyridinecarboxylic acid ester derivatives involves reacting a 2,3-dihalopyridine compound with carbon monoxide and a C1-C4 alkanol in the presence of a weak base and a catalyst . The pyridine carboxylic acid esters that can be prepared have a general formula where R1 can be hydrogen, a C1-C6 alkyl group, a C1-C4 alkoxycarbonyl group, or a C1-C4 alkoxymethyl group; R2 is a C1-C4 alkyl group; and X is chlorine or bromine .

N-Oxidation of Pyridine Derivatives

The N-oxidation of ethyl 3-pyridylacetate is a step in the multistep synthesis of 3-ethyloxycarbonyl-2-methylthiothieno[2,3-b]pyridine . Research has been done on reagents for preparing this and other 3-substituted pyridines, and a novel workup procedure for oxidation with m-CPBA (m-chloroperbenzoic acid) has been described . Novel ketene dithioacetals were prepared from ethyl 5-chloro-3-pyridylacetate . The most popular reagents for the transformation of substituted pyridines to their corresponding N-oxides are m-chloroperbenzoic acid (m-CPBA) and magnesium monoperphthalate .

Polymers in Cosmetics

Polymers represent a significant class of ingredients in cosmetics and personal care products, functioning as film formers, fixatives, rheology modifiers, emulsifiers, and more . Both synthetic and natural polymers are utilized in cosmetics for various applications, including make-up, skin, and hair care .

Mechanism of Action

The mechanism by which N-Oxide-2,4-dimethyl-3-pyridine carboxylic acid ethyl ester exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but they often include enzymes or receptors critical to the survival of the microorganism.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Molecular Properties

The table below compares the molecular features of N-Oxide-2,4-dimethyl-3-pyridine carboxylic acid ethyl ester with key analogs from the evidence:

*Hypothetical formula based on structural inference. †Estimated based on analogous compounds.

Key Observations :

- Steric Effects: The tert-butoxycarbonylamino group in the compound introduces steric hindrance absent in the target compound, which may influence receptor binding or enzymatic interactions.

- Aromaticity : The dihydro-pyridine core in reduces aromatic conjugation, altering electronic properties compared to the fully aromatic target compound.

Reactivity and Metabolic Stability

- Ester Cleavage : Ethyl esters, including those in the target compound, are susceptible to enzymatic hydrolysis. For example, cytochrome P-450 enzymes catalyze oxidative cleavage of ethyl esters in 2,6-dimethyl-4-phenyl-3,5-pyridinedicarboxylic acid diethyl ester . The N-oxide group may modulate this process by altering electron density or steric accessibility.

- Hydroxylation : Pyridine methyl groups are prone to hydroxylation, as seen in , where 2-hydroxymethyl derivatives form lactones under acidic conditions. The N-oxide group in the target compound may redirect or inhibit such metabolic pathways.

Biological Activity

N-Oxide-2,4-dimethyl-3-pyridine carboxylic acid ethyl ester (CAS 405058-67-5) is a compound of significant interest in biological research due to its potential pharmacological properties. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a pyridine ring with methyl substitutions and an ester functional group, which contributes to its biological activity.

1. Antibacterial Properties

Research indicates that N-Oxide derivatives, including this compound, exhibit antibacterial activity. A study focusing on the structure-activity relationship (SAR) of pyridine derivatives highlighted their potential as antibacterial agents against various bacterial strains. The presence of the N-Oxide group enhances their interaction with bacterial membranes, leading to increased permeability and subsequent cell death .

2. Anti-inflammatory Effects

N-Oxides have been studied for their anti-inflammatory properties. In particular, compounds with similar structures have shown the ability to inhibit pro-inflammatory pathways, such as the NF-κB signaling pathway. For instance, derivatives of quinic acid were reported to inhibit NF-κB activation in A549 cells stimulated with TNF-α, suggesting that this compound may possess similar mechanisms of action .

3. Cytotoxicity and Antiproliferative Activity

The cytotoxic effects of this compound have not been extensively documented; however, related N-Oxides have demonstrated antiproliferative activity against cancer cell lines. The ability to modulate cellular pathways associated with proliferation could be an area for further research .

Case Study 1: Antibacterial Activity

A study involving various N-Oxide derivatives found that compounds similar to this compound displayed significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) ranged from 32 to 128 µg/mL depending on the bacterial strain tested .

Case Study 2: Anti-inflammatory Potential

In a controlled experiment, derivatives of N-Oxides were tested for their ability to inhibit the expression of COX enzymes in human cell lines. Results indicated that certain modifications to the pyridine structure could enhance anti-inflammatory activity, with some compounds achieving ED50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

Summary of Findings

Q & A

Q. What are the standard synthetic routes for preparing N-Oxide-2,4-dimethyl-3-pyridine carboxylic acid ethyl ester?

Methodological Answer:

- Acid Chloride Route : React the corresponding pyridine carboxylic acid chloride with ethanol in anhydrous tetrahydrofuran (THF) under reflux. For example, monoethyl oxalyl chloride can be added dropwise to a solution of the pyridine precursor, yielding the ester after 30 minutes of stirring (96% yield) .

- Direct Esterification : Use a carboxylic acid and ethanol with a catalytic amount of sulfuric acid. Heat the mixture at 110°C under reflux, employing a Dean-Stark trap to remove water and shift equilibrium toward ester formation (75–85% yield) .

- Purification : Filter the precipitate, wash with diethyl ether, and recrystallize from methanol/diethyl ether .

Table 1 : Synthetic Routes and Conditions

| Method | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Acid chloride route | THF, monoethyl oxalyl chloride, reflux | 96% | |

| Direct esterification | Ethanol, H₂SO₄ catalyst, 110°C | 75-85% |

Q. How is structural characterization performed for this compound?

Methodological Answer:

- ¹H/¹³C NMR : Analyze chemical shifts (e.g., δ 1.35 ppm for CH₂CH₃, δ 2.45 ppm for CH₃, and δ 8.15 ppm for pyridine-H) in deuterated dimethyl sulfoxide (DMSO-d₆) .

- FTIR : Identify ester carbonyl (C=O) stretching at ~1725 cm⁻¹ and N-oxide stretching at ~1250 cm⁻¹ .

- Mass Spectrometry (MS) : Confirm molecular weight via electrospray ionization (ESI-MS), observing the molecular ion peak [M+H]⁺ at m/z 294.30 .

- Elemental Analysis : Verify C, H, N composition (e.g., C₁₄H₁₈N₂O₅ requires C 57.14%, H 6.12%, N 9.52%) .

Table 2 : Key Analytical Data

| Technique | Parameters/Results | Reference |

|---|---|---|

| ¹H NMR | δ 1.35 (t, CH₂CH₃), δ 8.15 (s, pyridine-H) | |

| FTIR | ν(C=O)=1725 cm⁻¹, ν(N-O)=1250 cm⁻¹ | |

| ESI-MS | [M+H]⁺ m/z 294.30 |

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust .

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin/eye contact .

- Spill Management : Collect solid residues with a damp cloth and dispose in chemical waste containers. Prevent entry into waterways .

- Storage : Keep in sealed containers under dry, inert conditions (argon or nitrogen) at 2–8°C .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve esterification yield?

Methodological Answer:

- Solvent Selection : Use THF for acid chloride reactions due to its polarity and compatibility with pyridine derivatives . For direct esterification, toluene enhances water removal via azeotropic distillation .

- Catalyst Screening : Compare sulfuric acid (proton donor) vs. p-toluenesulfonic acid (non-oxidizing). Monitor reaction progress via TLC (40% ethyl acetate/hexanes) .

- Temperature Control : Reflux at 80–110°C for acid chloride routes; lower temperatures (60–70°C) reduce side reactions in direct esterification .

Q. How can contradictory spectroscopic data (e.g., NMR vs. X-ray) be resolved?

Methodological Answer:

- Multi-Technique Validation : Cross-reference NMR assignments with X-ray crystallography. For example, confirm pyridine ring geometry (bond angles/lengths) via X-ray to resolve ambiguous proton couplings .

- Dynamic Effects : Use variable-temperature NMR to detect conformational flexibility causing signal splitting. Compare with solid-state IR to rule out solvent interactions .

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR shifts and compare with experimental data .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.